6-Methyl-2,3-dihydro-1H-inden-1-one oxime
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Overview
Description
6-Methyl-2,3-dihydro-1H-inden-1-one oxime is an organic compound belonging to the oxime family. Oximes are characterized by the presence of a hydroxylamine group attached to a carbon-nitrogen double bond. This compound is a derivative of 6-methyl-2,3-dihydro-1H-inden-1-one, where the oxime group is in the Z-configuration. Oximes are known for their diverse applications in organic synthesis, medicinal chemistry, and as intermediates in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-2,3-dihydro-1H-inden-1-one oxime typically involves the reaction of 6-methyl-2,3-dihydro-1H-inden-1-one with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is usually carried out in an aqueous or alcoholic medium at elevated temperatures to facilitate the formation of the oxime.
Industrial Production Methods: Industrial production of oximes often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions: 6-Methyl-2,3-dihydro-1H-inden-1-one oxime can undergo various chemical reactions, including:
Oxidation: Oximes can be oxidized to nitriles using oxidizing agents such as sodium hypochlorite or hydrogen peroxide.
Reduction: Reduction of oximes can yield amines. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Oximes can participate in substitution reactions, where the hydroxylamine group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Sodium hypochlorite, hydrogen peroxide, and m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Various nucleophiles and electrophiles under acidic or basic conditions.
Major Products Formed:
Oxidation: Nitriles.
Reduction: Amines.
Substitution: Substituted oximes or other functionalized derivatives.
Scientific Research Applications
6-Methyl-2,3-dihydro-1H-inden-1-one oxime has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 6-Methyl-2,3-dihydro-1H-inden-1-one oxime involves its interaction with specific molecular targets. Oximes are known to reactivate acetylcholinesterase, an enzyme inhibited by organophosphates. This reactivation occurs through the nucleophilic attack of the oxime on the phosphorylated enzyme, leading to the cleavage of the phosphate group and restoration of enzyme activity. Additionally, oximes can interact with other enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
(Z)-3-Caren-5-one oxime: Known for its antifungal activity.
Pralidoxime: An oxime used as an antidote for organophosphate poisoning.
Obidoxime: Another oxime-based antidote with similar applications.
Uniqueness: 6-Methyl-2,3-dihydro-1H-inden-1-one oxime is unique due to its specific structural features and the Z-configuration of the oxime group. This configuration can influence its reactivity and interaction with biological targets, making it distinct from other oximes.
Properties
IUPAC Name |
N-(6-methyl-2,3-dihydroinden-1-ylidene)hydroxylamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c1-7-2-3-8-4-5-10(11-12)9(8)6-7/h2-3,6,12H,4-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJCLZLHMLPUOAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(CCC2=NO)C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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